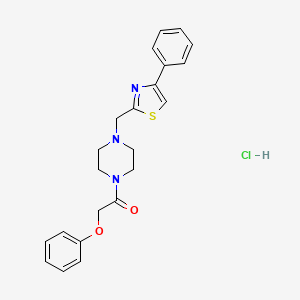
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a phenoxy group, a piperazine ring, and a thiazole moiety
准备方法
The synthesis of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.
Introduction of the Piperazine Ring: The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then hydrolyzed to yield 2-thiopyrimidine acetic acid.
化学反应分析
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The thiazole ring can participate in oxidation reactions due to its aromatic nature.
Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition: The compound can also participate in cycloaddition reactions, such as the copper-assisted cycloaddition of azides with alkynes.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and enzyme activities.
Industrial Applications: It is also explored for its potential use in industrial processes, such as the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:
相似化合物的比较
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds:
Phenoxyacetamides: These compounds share the phenoxy group and have been studied for their therapeutic potential.
Thiazole Derivatives: Compounds with thiazole rings are known for their biological activity and are used in various medicinal applications.
Piperazine Derivatives: These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets.
生物活性
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H23ClN2O2S
- Molecular Weight : 364.91 g/mol
- IUPAC Name : 2-(4-(4-(phenylthiazol-2-yl)methyl)piperazin-1-yl)phenoxy)ethanone hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety has been associated with several pharmacological effects, including:
- Antitumor Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
- Antimicrobial Effects : The presence of the phenoxy and thiazole groups enhances the antimicrobial properties of the compound, making it a candidate for further investigation as an antibacterial agent .
- Neuropharmacological Activity : The piperazine component is known for its ability to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
Case Studies
Several studies have explored the biological efficacy of related compounds that share structural similarities with this compound.
- Antitumor Study : A study investigated a series of thiazole derivatives and found that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could improve the efficacy of our compound .
- Antimicrobial Evaluation : Research on phenylthiazole derivatives indicated promising antibacterial activity against Gram-positive bacteria, supporting the potential use of 2-Phenoxy derivatives in treating infections .
- Neuropharmacological Assessment : A study focusing on piperazine derivatives highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter levels, indicating that our compound may also possess neuroactive properties .
属性
IUPAC Name |
2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCURQQZZKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














